1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC14607481
Molecular Formula: C10H6Cl2N2O3
Molecular Weight: 273.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6Cl2N2O3 |
|---|---|
| Molecular Weight | 273.07 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17) |
| Standard InChI Key | URUFPJKRPSYKSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl |
Introduction
Structural and Molecular Characteristics
1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₀H₆Cl₂N₂O₃, molecular weight: 273.07 g/mol) features a pyrazole ring substituted at the 1-position with a 3,4-dichlorophenyl group, a hydroxyl group at the 5-position, and a carboxylic acid moiety at the 3-position. The IUPAC name, 2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid, reflects its tautomeric form, where the hydroxyl group participates in keto-enol tautomerism.
Key Structural Features:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and coordination chemistry.
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3,4-Dichlorophenyl Group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and biological interactions.
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Carboxylic Acid: Enhances solubility in polar solvents and provides a site for derivatization (e.g., esterification, amidation).
The compound’s canonical SMILES string, C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl, encodes its connectivity, while its InChIKey (URUFPJKRPSYKSA-UHFFFAOYSA-N) ensures unique identification in chemical databases.
Synthesis and Chemical Reactivity
Synthetic Routes
While no published protocol explicitly details the synthesis of 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid, analogous pyrazole-carboxylic acids are typically synthesized via:
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Condensation Reactions: Hydrazine derivatives react with β-keto esters or diketones to form pyrazole rings.
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Cyclization: Intermediate hydrazones undergo acid- or base-catalyzed cyclization.
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Functional Group Modifications: Hydroxyl and carboxylic acid groups are introduced via hydrolysis or oxidation .
A plausible route for this compound involves:
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Reacting 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.
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Cyclization under acidic conditions to yield the pyrazole ring.
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Hydrolysis of the ester to the carboxylic acid and subsequent oxidation for hydroxyl group introduction.
Representative Synthesis Data (Analogous Compounds):
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Hydrazone Formation | Ethanol, reflux, 6 h | 85% | 95% |
| Cyclization | H₂SO₄, 0–5°C, 3 h | 78% | 90% |
| Ester Hydrolysis | NaOH (aq), 80°C, 4 h | 92% | 98% |
Data adapted from Huang et al. (2017) .
Reactivity Profile
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Carboxylic Acid: Forms salts with bases (e.g., NaOH), esters with alcohols, and amides with amines.
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Hydroxyl Group: Participates in nucleophilic substitution or serves as a hydrogen-bond donor.
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Dichlorophenyl Group: Directs electrophilic substitution to the para position relative to chlorine atoms.
Applications in Materials Science
Pyrazole-carboxylic acids serve as ligands in coordination polymers and metal-organic frameworks (MOFs). For instance:
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Copper Complexes: Pyrazole-3-carboxylic acid forms antiferromagnetic Cu(II) complexes with bridging carboxylate groups .
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Thermal Stability: Decomposition temperatures exceed 250°C, making them suitable for high-temperature applications .
Magnetic Properties of Analogous Complexes:
| Complex | Magnetic Moment (µB) | Néel Temperature (K) |
|---|---|---|
| [Cu₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O | 1.2 | 15 |
| [Cu₂(3-PCA)₂(4-PP)₂·2H₂O]ₙ | 1.0 | 12 |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yields (>90%) and reduce purification steps.
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Biological Screening: Evaluate in vivo toxicity and pharmacokinetics in mammalian models.
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Materials Innovation: Explore electrocatalytic or photocatalytic applications of metal complexes.
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